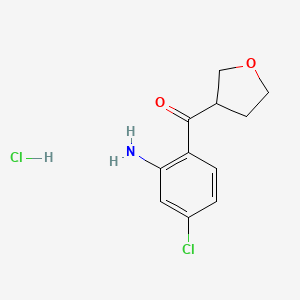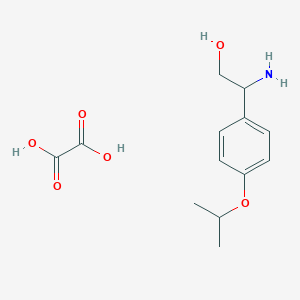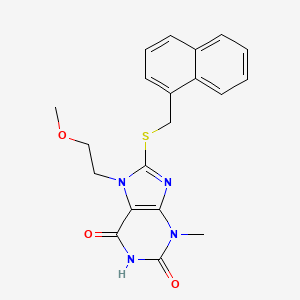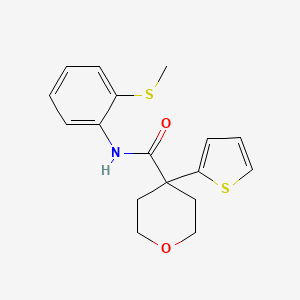
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as NSC-741909, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for further research and development.
作用機序
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting Hsp90, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide disrupts the function of other proteins in the cell that are necessary for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of bacteria, suggesting potential applications in the treatment of bacterial infections. N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide as a research tool is its specificity for Hsp90, which allows for the study of the role of this protein in various cellular processes. However, one limitation of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for the study of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide. One area of research could focus on the development of more potent analogs of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide for use in cancer treatment. Another area of research could focus on the use of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in combination with other cancer therapies to enhance their effectiveness. Additionally, further research could explore the potential applications of N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide in the treatment of bacterial infections and inflammatory diseases.
合成法
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-4-nitroaniline with potassium thiocyanate to form 2-amino-4-thiocyanatoaniline. This intermediate is then reacted with 2-bromo-1-(methylthio)benzene to form the final product, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide.
科学的研究の応用
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as a cancer treatment.
特性
IUPAC Name |
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-21-14-6-3-2-5-13(14)18-16(19)17(8-10-20-11-9-17)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZLLJOZGYXRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
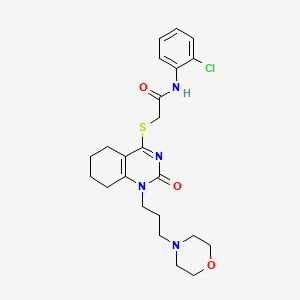
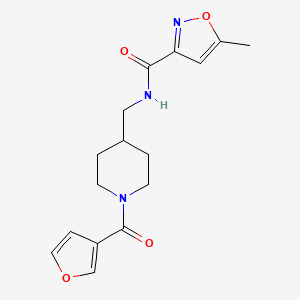
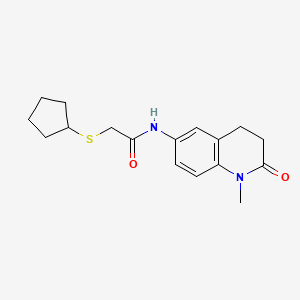
![[4-(4-Bromo-phenyl)-thiazol-2-yl]-cyclohexylidene-acetonitrile](/img/structure/B3019210.png)
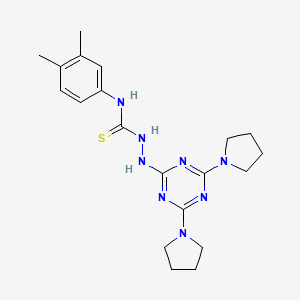
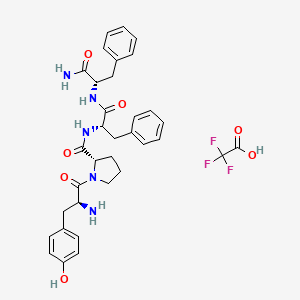
![(Z)-3-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3019216.png)
![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)
